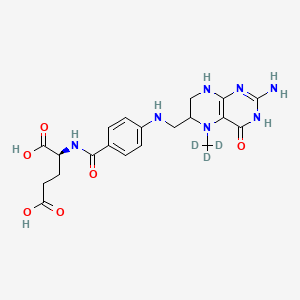

5-(Methyl-d3)tetrahydrofolic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-2-[[4-[[2-amino-4-oxo-5-(trideuteriomethyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOVTXRBGFNYRX-WILDCZHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676042 | |

| Record name | N-[4-({[2-Amino-5-(~2~H_3_)methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356019-97-0 | |

| Record name | N-[4-({[2-Amino-5-(~2~H_3_)methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Methyl-d3)tetrahydrofolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Methyl-d3)tetrahydrofolic Acid, a deuterated isotopologue of the biologically active form of folate. This document details the chemical synthesis, purification, and analytical characterization of this compound, intended for use in research, drug development, and metabolic studies.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with folic acid. The general strategy involves the reduction of the pterin (B48896) ring system to yield tetrahydrofolic acid (THFA), followed by reductive amination with a deuterated one-carbon source to introduce the methyl-d3 group at the N5 position.

Synthesis Workflow

Experimental Protocol

The following protocol outlines a representative synthesis of this compound.

Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid

-

Suspend folic acid in deoxygenated water.

-

Adjust the pH to approximately 7.5-8.0 with an appropriate base (e.g., sodium carbonate) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the temperature between 60-80°C.

-

Monitor the reaction progress by a suitable method (e.g., UV-Vis spectroscopy) until the reduction is complete.

-

The resulting tetrahydrofolic acid solution is typically used directly in the next step without isolation due to its instability.

Step 2: Methylation with Deuterated Formaldehyde and Reduction

-

To the freshly prepared solution of tetrahydrofolic acid, add a solution of deuterated formaldehyde (paraformaldehyde-d2 or formaldehyde-d2 solution).

-

After a short incubation period to form the 5,10-methylenetetrahydrofolate intermediate, add a second portion of a reducing agent (e.g., sodium borohydride).

-

Maintain the reaction under an inert atmosphere and control the temperature.

-

Upon completion, the reaction mixture contains this compound.

Step 3: Purification

-

Adjust the pH of the reaction mixture to precipitate unreacted starting materials and byproducts.

-

Filter the solution to remove precipitates.

-

The crude this compound can be purified by chromatographic techniques, such as ion-exchange chromatography or preparative reverse-phase HPLC.

-

The purified product is often isolated as a salt (e.g., calcium or sodium salt) to improve stability and is typically lyophilized for storage.

Characterization of this compound

The identity, purity, and structure of the synthesized this compound are confirmed through a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound and to separate it from potential impurities.

Experimental Protocol:

A reverse-phase HPLC method is commonly used.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

-

Detection: UV detection at approximately 290 nm is standard for folates.

-

Sample Preparation: The lyophilized sample is dissolved in a suitable buffer, often containing antioxidants like ascorbic acid to prevent degradation.

Table 1: Representative HPLC Parameters

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1 M Phosphate Buffer, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 30% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Injection Volume | 20 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the confirmation of the molecular weight and fragmentation pattern of this compound.

Experimental Protocol:

-

Chromatography: An HPLC or UHPLC system is coupled to a tandem mass spectrometer. The chromatographic conditions are similar to those used for HPLC analysis.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions.

Table 2: Representative LC-MS/MS Parameters

| Parameter | This compound |

| Precursor Ion (m/z) | 463.2 |

| Product Ion (m/z) | 316.1 |

| Collision Energy (eV) | 20-25 |

| Dwell Time (ms) | 100 |

| Ionization Mode | Positive ESI |

Note: The precursor ion mass is increased by 3 Da compared to the non-deuterated 5-methyltetrahydrofolic acid (m/z 460.2) due to the three deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized molecule, confirming the position of the methyl-d3 group. Due to the complexity of the molecule and potential for diastereomers, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for full assignment.

Table 3: Predicted ¹H NMR Chemical Shifts for 5-Methyltetrahydrofolic Acid (Non-deuterated)

Note: The signal for the N5-methyl group will be absent in the ¹H NMR spectrum of the deuterated compound.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic (p-aminobenzoyl) | 6.6 - 7.6 | m |

| Glutamate α-CH | ~4.3 | m |

| Glutamate β,γ-CH₂ | 1.9 - 2.4 | m |

| Pterin ring protons | 3.0 - 4.0 | m |

| N5-CH₃ | ~2.2 | s |

Table 4: Predicted ¹³C NMR Chemical Shifts for 5-Methyltetrahydrofolic Acid (Non-deuterated)

Note: The chemical shifts for the deuterated compound are expected to be very similar. The N5-methyl carbon signal will exhibit a characteristic splitting pattern in the ¹³C NMR spectrum due to coupling with deuterium.

| Carbon | Chemical Shift (ppm) |

| Carbonyls (Glutamate) | 175 - 180 |

| Aromatic (p-aminobenzoyl) | 110 - 150 |

| Pterin Ring | 45 - 160 |

| Glutamate α-CH | ~53 |

| N5-CH₃ | ~30 |

Role in One-Carbon Metabolism

5-Methyltetrahydrofolate is a crucial intermediate in the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and amino acids, and for methylation reactions. This compound serves as a stable isotope-labeled tracer to study the flux and dynamics of this pathway.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should adapt and validate these methods for their specific applications and instrumentation. Proper handling and storage of folate compounds, including protection from light and oxygen, are critical to maintain their integrity.

An In-depth Technical Guide to the Physicochemical Properties of Deuterated 5-Methyltetrahydrofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolic acid (5-MTHF) is the biologically active form of folate, a crucial B-vitamin involved in numerous metabolic processes, including nucleotide synthesis and the methylation of homocysteine. The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the physicochemical properties of a molecule. This modification, known as deuteration, is a key strategy in drug development to enhance pharmacokinetic profiles, primarily by slowing down metabolic degradation through the kinetic isotope effect. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated 5-methyltetrahydrofolic acid, offering valuable data and methodologies for researchers and drug development professionals.

Chemical Structure and Molecular Weight

The chemical structure of 5-methyltetrahydrofolic acid consists of a pteridine (B1203161) ring, a p-aminobenzoyl group, and a glutamic acid moiety. In deuterated 5-MTHF, one or more hydrogen atoms are replaced by deuterium. A common commercially available form is methyl-d3-5-methyltetrahydrofolic acid, where the three hydrogen atoms of the methyl group at the N5 position are replaced with deuterium.

Table 1: Comparison of Molecular Weights

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Methyltetrahydrofolic Acid | C₂₀H₂₅N₇O₆ | 459.46 |

| 5-(Methyl-d₃)tetrahydrofolic Acid | C₂₀H₂₂D₃N₇O₆ | 462.47 |

Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that influences the solubility, absorption, and distribution of a drug. Deuteration can have a subtle but measurable effect on the acidity of a molecule. For carboxylic acids, deuteration in the vicinity of the acidic proton generally leads to a slight increase in the pKa, making the acid weaker. This is attributed to the lower zero-point energy of the C-D bond compared to the C-H bond.[1][2][3][4][5][6]

Table 2: pKa Values of 5-Methyltetrahydrofolic Acid and Predicted Changes upon Deuteration

| Ionizable Group | pKa (5-MTHF) | Predicted Change upon Deuteration | Predicted pKa (Deuterated 5-MTHF) |

| α-Carboxylic Acid | ~2.3 | Slight Increase | > ~2.3 |

| γ-Carboxylic Acid | ~4.8 | Slight Increase | > ~4.8 |

| N³-H (Pteridine ring) | ~10.5 | Minimal to no change | ~10.5 |

Solubility

The solubility of a drug is a key determinant of its bioavailability. Deuteration can influence solubility, although the effect is not always predictable and can be modest. In some cases, deuterated compounds have shown slightly different solubility profiles compared to their non-deuterated counterparts.[7] The solubility of 5-MTHF is pH-dependent due to its multiple ionizable groups.

Table 3: Solubility of 5-Methyltetrahydrofolic Acid and Expected Impact of Deuteration

| Solvent | Solubility of 5-MTHF | Expected Impact of Deuteration |

| Water | Sparingly soluble | Minor changes are possible, but significant alterations are not expected. |

| Aqueous Buffers | pH-dependent | pH-dependent solubility profile is expected to be similar, with potential slight shifts corresponding to pKa changes. |

Stability

5-MTHF is known to be sensitive to light and oxidation.[8][9][10] Photodegradation can lead to cleavage of the molecule, affecting its biological activity. Therefore, proper handling and storage in light-protected containers are crucial. Deuteration of the methyl group in 5-MTHF is not expected to significantly alter its inherent photosensitivity, as the primary chromophore responsible for light absorption is the pteridine ring system. However, the kinetic isotope effect may slightly slow down certain degradation pathways initiated by C-H bond cleavage.

Table 4: Stability Profile of 5-Methyltetrahydrofolic Acid and Considerations for the Deuterated Form

| Condition | Stability of 5-MTHF | Considerations for Deuterated 5-MTHF |

| Light (UV/Visible) | Susceptible to photodegradation.[8][9][10] | Expected to have similar photosensitivity. Protection from light is essential. |

| Oxidation | Prone to oxidation. | Similar susceptibility to oxidation is anticipated. Use of antioxidants and inert atmosphere during handling and storage is recommended. |

| pH | Less stable at acidic pH. | A similar pH-stability profile is expected. |

| Temperature | Degradation can occur at elevated temperatures. | Similar thermal stability is expected. Storage at low temperatures is recommended. |

Isotopic Purity and Distribution

The isotopic purity of a deuterated compound is a critical quality attribute, defining the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. This is typically determined by mass spectrometry.[11][12][13][14] For 5-(methyl-d₃)tetrahydrofolic acid, the isotopic purity would be assessed by quantifying the relative abundance of the d₃, d₂, d₁, and d₀ species.

Experimental Protocols

Determination of pKa by NMR Spectroscopy

This method relies on monitoring the change in the chemical shift of specific protons near an ionizable group as a function of pH.[15][16][17][18]

Methodology:

-

Sample Preparation: Prepare a series of solutions of the deuterated 5-MTHF in a suitable buffer system (e.g., phosphate, citrate) covering a pH range of approximately 2 units above and below the expected pKa. The use of D₂O as the solvent is necessary for ¹H NMR experiments to avoid a large solvent signal.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis: Identify a proton signal that shows a significant chemical shift change upon ionization. Plot the chemical shift of this proton against the pH of the solution.

-

pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[19][20][21]

Methodology:

-

Sample Preparation: Add an excess amount of the deuterated 5-MTHF to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the deuterated 5-MTHF in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

Photostability Testing

This protocol is designed to assess the stability of the deuterated compound under light exposure.

Methodology:

-

Sample Preparation: Prepare solutions of deuterated 5-MTHF in a relevant solvent system. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Light Exposure: Expose the test samples to a light source that provides both UV and visible light of a specified intensity and duration, following ICH Q1B guidelines.

-

Sample Analysis: At predetermined time points, withdraw aliquots from both the exposed and control samples.

-

Degradation Assessment: Analyze the samples for the remaining concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.

Mandatory Visualizations

Folate-Mediated One-Carbon Metabolism

Caption: Folate-mediated one-carbon metabolism.[22][23][24][25][26][27][28][29][30][31]

Experimental Workflow for Physicochemical Characterization

Caption: Experimental workflow for characterization.[32][33]

Conclusion

The deuteration of 5-methyltetrahydrofolic acid presents a promising strategy for modifying its metabolic profile, potentially leading to improved therapeutic agents. Understanding the subtle yet significant changes in its physicochemical properties is paramount for successful drug development. This guide provides a foundational understanding of these properties and outlines the necessary experimental protocols for their determination. While specific experimental data for deuterated 5-MTHF remains to be fully elucidated, the principles and methodologies described herein offer a robust framework for its comprehensive characterization. Further empirical studies are warranted to precisely quantify the impact of deuteration on the pKa, solubility, and stability of this vital biological molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Serum levels of folate, 25‐hydroxyvitamin D3 and cobalamin during UVB phototherapy: findings in a large prospective trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The action spectrum for folic acid photodegradation in aqueous solutions | CoLab [colab.ws]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. almacgroup.com [almacgroup.com]

- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 16. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. pqri.org [pqri.org]

- 20. bioassaysys.com [bioassaysys.com]

- 21. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 22. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Folate Mediated One Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 25. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. proteopedia.org [proteopedia.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Enzymatic Conversion to 5-(Methyl-d3)tetrahydrofolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of 5-(Methyl-d3)tetrahydrofolic Acid, a deuterated analog of the active form of folate. This document details the core biochemical pathways, offers detailed experimental protocols for its production, presents quantitative data from related non-deuterated enzymatic syntheses, and includes visualizations to clarify the process. The methodologies described herein are based on established enzymatic conversions of folates, adapted for the specific incorporation of a deuterated methyl group.

Introduction

5-Methyltetrahydrofolic acid (5-MTHF) is the most biologically active form of folate (Vitamin B9) and plays a crucial role in one-carbon metabolism, including the synthesis of nucleotides and the regulation of homocysteine levels.[1] Its deuterated isotopologue, this compound, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification.[2] Enzymatic synthesis offers a stereospecific and environmentally friendly alternative to chemical methods, which often involve harsh reagents and result in racemic mixtures.[3][4]

The enzymatic pathway to 5-MTHF involves two key enzymes: Dihydrofolate Reductase (DHFR) and Methylenetetrahydrofolate Reductase (MTHFR). This guide will focus on an in-vitro enzymatic cascade approach to produce this compound.

Core Signaling Pathway

The enzymatic conversion of folic acid to 5-methyltetrahydrofolic acid is a two-step reduction process followed by the addition of a methyl group.

Caption: Enzymatic pathway for the conversion of Folic Acid to this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Enzyme Purification

3.1.1. Dihydrofolate Reductase (DHFR) Purification

Recombinant DHFR can be expressed in and purified from E. coli. A common method involves affinity chromatography.

-

Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the DHFR gene (e.g., from Lactobacillus casei for high activity) fused to an affinity tag (e.g., His-tag).

-

Culture: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 25°C) for several hours.[5]

-

Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lyse by sonication or high-pressure homogenization.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged DHFR with a high concentration of imidazole (e.g., 250 mM).

-

Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

3.1.2. Methylenetetrahydrofolate Reductase (MTHFR) Purification

Similar to DHFR, MTHFR can be expressed and purified from a recombinant source.

-

Expression and Culture: Follow a similar procedure as for DHFR, using an E. coli expression system with a plasmid encoding the MTHFR gene (e.g., from E. coli or sheep liver).[6][7]

-

Lysis and Chromatography: The lysis and affinity chromatography steps are analogous to those for DHFR.

-

Purity Assessment: Assess the purity of both enzymes by SDS-PAGE.

In Vitro Enzymatic Synthesis of this compound

This one-pot, two-step enzymatic cascade converts folic acid to the target deuterated compound.

-

Reaction Mixture Preparation: In an anaerobic environment (e.g., a glove box) to prevent oxidation of folate species, prepare the following reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing 0.3 mM EDTA):

-

Folic Acid: 1 mM

-

NADPH: 4 mM

-

Deuterated Serine (L-Serine-2,3,3-d3): 5 mM (as the source of the deuterated one-carbon unit)[1]

-

Pyridoxal phosphate (PLP): 0.1 mM (cofactor for SHMT)

-

Purified DHFR: 1-5 µM

-

Purified Serine Hydroxymethyltransferase (SHMT): 1-5 µM

-

Purified MTHFR: 1-5 µM

-

-

Reaction Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored over time by analyzing small aliquots.

-

Reaction Monitoring: The conversion can be monitored by HPLC. The disappearance of the folic acid peak and the appearance of the 5-MTHF peak can be tracked. For the deuterated product, LC-MS would be the ideal analytical method to confirm the incorporation of the deuterium (B1214612) label.[5]

-

Reaction Termination and Product Purification: Once the reaction reaches completion (or the desired conversion), terminate it by adding a protein precipitating agent (e.g., perchloric acid) followed by centrifugation. The supernatant containing the product can be purified using anion-exchange chromatography or preparative HPLC.[6]

Quantitative Data

The following table summarizes quantitative data from various studies on the enzymatic production of non-deuterated 5-MTHF. This data can serve as a benchmark for optimizing the synthesis of the deuterated analog.

| Organism/System | Key Enzymes Overexpressed | Substrate | Product Titer | Molar Conversion Rate | Reference |

| Lactococcus lactis | MTHFR, DHFR, Glycine Hydroxymethyltransferase | Endogenous folate pathway | 97 µg/L | Not Reported | [4] |

| Escherichia coli | DHFR, MTHFR, and one-carbon pathway enzymes | Folic Acid, Sodium Formate, Glucose | 527.84 µg/g dry cell weight | Not Reported | [3] |

| Escherichia coli | Exogenous C1 pathway, folE, folP, purU | Endogenous pathway with fed-batch fermentation | 8.2 mg/L | Not Reported | [5] |

| One-pot enzymatic cascade | DHFR from Lactobacillus bulgaricus, DmdA | Folic Acid (34 mM) | 32.5 mM | 95.6% |

Visualizations

Experimental Workflow

Caption: A comprehensive workflow for the enzymatic synthesis of this compound.

Logical Relationship for Deuterated Methyl Donor Selection

References

- 1. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biosynthesis of L‐5‐methyltetrahydrofolate by genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved methyl supply for 5-methyltetrahydrofolate production in E. coli through a novel C1 transfer pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Enzymatic synthesis of the methyl group of methionine. V. Studies with 5, 10-methylenetetrahydrofolate reductase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-(Methyl-d3)tetrahydrofolic Acid in Advancing Folate Cycle Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism, a complex network of interconnected biochemical pathways, is fundamental to cellular function, underpinning processes such as nucleotide synthesis, amino acid metabolism, and epigenetic regulation. Central to this network is the folate cycle, which facilitates the transfer of one-carbon units. The principal circulating and biologically active form of folate is L-5-methyltetrahydrofolate (5-MTHF). Understanding the dynamics of the folate cycle is crucial for research into a myriad of health conditions, including neural tube defects, cardiovascular disease, and neurological disorders.[1][2][3] The use of stable isotope-labeled internal standards has revolutionized the quantitative analysis of folates in biological matrices, offering enhanced accuracy and precision. This technical guide focuses on the critical role of 5-(Methyl-d3)tetrahydrofolic Acid, a deuterated analog of 5-MTHF, in folate cycle research. Its application as an internal standard in mass spectrometry-based methods allows for precise quantification, enabling researchers to unravel the complexities of folate metabolism.[4][5]

Core Biochemical Pathways: The Folate and Methionine Cycles

The folate cycle is intricately linked with the methionine cycle, forming a cornerstone of one-carbon metabolism. 5-MTHF plays a pivotal role in this interplay by donating its methyl group to homocysteine to regenerate methionine, a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.[6][7] Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.[1][8]

Folic acid, the synthetic form of folate, must be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) to become biologically active.[9][10] THF is then converted to 5,10-methylenetetrahydrofolate, which can be used for nucleotide synthesis or irreversibly reduced to 5-MTHF by methylenetetrahydrofolate reductase (MTHFR).[3]

The Role of this compound in Quantitative Analysis

Accurate measurement of folate concentrations in biological samples is challenging due to the low endogenous levels and the instability of some folate vitamers.[11] Isotope dilution mass spectrometry is the gold standard for quantitative analysis, and this compound serves as an ideal internal standard for the quantification of 5-MTHF.[4][5] By introducing a known amount of the deuterated standard into a sample, any variations in sample preparation and analysis affect both the analyte and the standard equally, allowing for highly accurate and precise quantification.[12]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₂D₃N₇O₆ |

| Molecular Weight | 462.47 g/mol [5] |

| Appearance | Off-White to Pale Yellow Solid[13] |

| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere[13] |

| Solubility | Soluble in aqueous solutions |

Experimental Protocols

Quantification of 5-Methyltetrahydrofolate in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the analysis of 5-MTHF in plasma.

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a working solution of this compound (concentration will depend on the expected range of endogenous 5-MTHF).

-

Add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an antioxidant like ascorbic acid) to precipitate proteins.[14]

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for folate analysis (e.g., 100 x 2.1 mm, 2.6 µm particle size).[15]

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A gradient elution is typically employed to separate 5-MTHF from other plasma components. An example gradient is as follows:

-

0-1 min: 10% B

-

1-5 min: Ramp to 90% B

-

5-6 min: Hold at 90% B

-

6-7 min: Return to 10% B

-

7-10 min: Re-equilibrate at 10% B

-

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for folate analysis.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both 5-MTHF and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-Methyltetrahydrofolate | 460.2 | 313.2 | 20-30 |

| This compound | 463.2 | 316.2 | 20-30 |

Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.

Synthesis of 5-Methyltetrahydrofolate

The synthesis of 5-MTHF typically involves a multi-step process starting from folic acid. A common synthetic route includes the catalytic hydrogenation of folic acid to tetrahydrofolic acid (THFA), followed by a reaction with formaldehyde (B43269) to form 5,10-methylenetetrahydrofolate, which is then reduced to 5-MTHF.[16][17][18]

Conclusion

This compound is an indispensable tool in modern folate research. Its use as an internal standard in LC-MS/MS methods provides the accuracy and precision necessary to quantify the biologically active form of folate in complex biological matrices. This capability is fundamental to advancing our understanding of the folate cycle's role in health and disease, and it is a critical component in the development of novel diagnostics and therapeutic interventions targeting one-carbon metabolism. The detailed methodologies and pathways presented in this guide offer a comprehensive resource for researchers dedicated to this vital area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. Preparation and properties of crystalline 5-methyl tetrahydrofolate and related compounds☆ | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. bevital.no [bevital.no]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. search.library.ucla.edu [search.library.ucla.edu]

- 17. Collection - Continuous Flow Synthesis of 5âMethyltetrahydrofolate from Folic Acid - Organic Process Research & Development - Figshare [acs.figshare.com]

- 18. CN113603691A - Preparation process of L-5-methyl tetrahydrofolic acid calcium - Google Patents [patents.google.com]

Navigating the In Vivo Journey of 5-(Methyl-d3)tetrahydrofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic fate of 5-(Methyl-d3)tetrahydrofolic acid (5-MTHF-d3). Due to a lack of specific published data on the deuterated form, this document extrapolates from the extensive research available on its non-deuterated counterpart, 5-methyltetrahydrofolic acid (5-MTHF), the most biologically active form of folate. This guide details the absorption, distribution, metabolism, and excretion (ADME) of 5-MTHF, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways using Graphviz diagrams. The potential impact of deuterium (B1214612) labeling on the metabolic profile is also discussed, providing a foundational understanding for researchers and professionals in drug development and nutritional science.

Introduction

Folate, an essential B-vitamin, plays a critical role in a myriad of physiological processes, including DNA synthesis, repair, and methylation. 5-Methyltetrahydrofolic acid (5-MTHF) is the primary circulating form of folate in the human body and is directly involved in the one-carbon metabolic pathway. The deuterated isotopologue, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, allowing for precise tracing and quantification. Understanding its in vivo journey is paramount for its application in research and potential therapeutic development. While direct studies on 5-MTHF-d3 are limited, the metabolic pathways of 5-MTHF are well-established and provide a robust framework for predicting its fate.

Absorption

5-MTHF is primarily absorbed in the proximal small intestine. Unlike folic acid, which requires enzymatic reduction, 5-MTHF is the natural form that is readily taken up by intestinal cells.

Experimental Protocol: In Vivo Intestinal Absorption Study in Rats

A common method to assess intestinal absorption involves oral or intragastric administration of a labeled compound to laboratory animals, followed by the analysis of biological samples.

-

Animal Model: Male Wistar rats (200-250g) are typically used. Animals are fasted overnight with free access to water before the experiment.

-

Test Substance Administration: A solution of 5-MTHF (or 5-MTHF-d3) in a suitable vehicle (e.g., 0.9% saline) is administered by oral gavage at a specific dose (e.g., 1 mg/kg body weight).

-

Blood Sampling: Blood samples are collected from the tail vein or via cannulation of the carotid artery at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of the parent compound and its metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). For deuterated compounds, the mass spectrometer is set to detect the specific mass-to-charge ratio of the labeled analyte.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated from the plasma concentration-time profiles.

Distribution

Following absorption, 5-MTHF is transported in the bloodstream, primarily bound to albumin, to various tissues and organs. It readily crosses the blood-brain barrier, which is crucial for its functions in the central nervous system.

Quantitative Data: Tissue Distribution of Folates

While specific data for 5-MTHF-d3 is not available, studies on radiolabeled folates provide insights into their distribution. The following table summarizes the relative distribution of folate in various rat tissues after administration of radiolabeled folic acid, which is metabolized to 5-MTHF.

| Tissue | Folate Concentration (ng/g tissue) |

| Liver | 15,000 - 25,000 |

| Kidney | 5,000 - 10,000 |

| Red Blood Cells | 200 - 400 (ng/mL) |

| Plasma | 5 - 20 (ng/mL) |

| Brain | 20 - 40 |

Note: These are approximate values derived from various studies and can vary based on the dose, time of measurement, and analytical method.

Metabolism

The central role of 5-MTHF is to donate its methyl group in the one-carbon metabolic pathway. This process is fundamental for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MS), with vitamin B12 as a cofactor.

Signaling Pathway: One-Carbon Metabolism

Figure 1: Simplified pathway of 5-MTHF in one-carbon metabolism.

Potential Impact of Deuterium Labeling

The deuterium atoms on the methyl group of 5-MTHF-d3 increase its mass. This can lead to a kinetic isotope effect (KIE) in reactions where the C-D bond is broken. In the case of the methionine synthase reaction, the transfer of the deuterated methyl group might be slightly slower than the transfer of a non-deuterated methyl group. This could potentially lead to:

-

A slightly longer half-life of 5-MTHF-d3 in the body.

-

A reduced rate of homocysteine remethylation.

However, the magnitude of this effect in vivo is expected to be small and may not be physiologically significant in most contexts. Further research is needed to quantify the in vivo KIE for 5-MTHF-d3.

Excretion

Folate and its metabolites are primarily excreted in the urine and feces. The kidneys play a crucial role in reabsorbing filtered folate to maintain systemic levels.

Experimental Protocol: Excretion Study in Rats

-

Animal Model and Housing: Rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Administration of Test Substance: A single dose of 5-MTHF-d3 is administered intravenously or orally.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Sample Processing: The total volume of urine and weight of feces are recorded. Aliquots are taken and stored at -80°C.

-

Analysis: The concentration of 5-MTHF-d3 and any potential metabolites in the urine and feces is determined by LC-MS/MS.

-

Data Calculation: The percentage of the administered dose excreted in urine and feces over time is calculated.

Quantitative Data: Excretion of Folates

The following table provides representative data on the excretion of folates in humans after oral administration of a physiological dose of folic acid.

| Route of Excretion | Percentage of Administered Dose |

| Urine | 20 - 30% |

| Feces | 10 - 20% |

Note: The remaining percentage is retained and distributed in body tissues.

Summary and Conclusion

The in vivo metabolic fate of this compound is predicted to closely follow that of its non-deuterated counterpart, 5-methyltetrahydrofolic acid. It is efficiently absorbed in the small intestine, distributed throughout the body, and acts as a primary methyl donor in the essential one-carbon metabolic pathway. The primary route of excretion is through the urine. While the deuterium labeling may introduce a minor kinetic isotope effect, 5-MTHF-d3 remains an invaluable tool for pharmacokinetic and metabolic research. The experimental protocols and data presented in this guide, though largely based on studies of non-deuterated folates, provide a solid foundation for designing and interpreting in vivo studies with 5-MTHF-d3. Further research specifically investigating the ADME of this compound is warranted to refine our understanding of its behavior in biological systems.

Workflow Visualization

Figure 2: General experimental workflow for an in vivo ADME study.

Understanding One-Carbon Metabolism: A Technical Guide to Using 5-(Methyl-d3)tetrahydrofolic Acid as a Metabolic Tracer

Audience: Researchers, scientists, and drug development professionals.

Introduction

One-carbon metabolism is a complex network of interconnected biochemical pathways crucial for cellular function. It facilitates the transfer of one-carbon units for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions that regulate epigenetics and other cellular processes.[1][2][3][4][5] At the core of this network are two key cycles: the folate cycle and the methionine cycle.[3][6][7] Dysregulation of one-carbon metabolism is implicated in a variety of diseases, including cancer, cardiovascular disease, and neural tube defects.[8][9][10]

Stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways in both healthy and diseased states.[11][12] 5-(Methyl-d3)tetrahydrofolic acid (d3-5-MTHF) is a deuterated form of the primary circulating folate, 5-methyltetrahydrofolate (5-MTHF).[13] By introducing a heavy isotope-labeled methyl group, researchers can trace the flux of one-carbon units through the methionine cycle and connected pathways. This technical guide provides an in-depth overview of one-carbon metabolism, the application of d3-5-MTHF as a tracer, and detailed experimental protocols for its use.

Core Concepts of One-Carbon Metabolism

One-carbon metabolism is primarily composed of the folate and methionine cycles, which are interlinked and essential for cellular homeostasis.

-

The Folate Cycle: This cycle's main function is to carry and transfer one-carbon units. Dietary folate is converted to tetrahydrofolate (THF), which can then accept a one-carbon unit from sources like serine to form 5,10-methylenetetrahydrofolate.[14][15] This intermediate is a critical branch point. It can be used for the synthesis of thymidylate (a DNA precursor) or be irreversibly reduced by methylenetetrahydrofolate reductase (MTHFR) to 5-methyltetrahydrofolate (5-MTHF).[8][10][16]

-

The Methionine Cycle: This cycle is responsible for regenerating the essential amino acid methionine and producing S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions, including DNA, RNA, and protein methylation.[4][16][17] The cycle begins with the transfer of the methyl group from 5-MTHF to homocysteine, a reaction catalyzed by methionine synthase (MTR), which requires vitamin B12 as a cofactor.[9][15][17] This reaction regenerates both methionine and THF, thus linking the two cycles. Methionine is then converted to SAM. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is hydrolyzed back to homocysteine, completing the cycle.[18]

Experimental Design and Protocols with this compound

Using this compound (d3-5-MTHF) as a tracer allows for the precise tracking of the methyl group as it is transferred to homocysteine to form methionine and subsequently incorporated into various downstream metabolites. This enables the quantification of metabolic flux through the methionine cycle.

Experimental Workflow

A typical stable isotope tracing experiment involves several key stages, from cell culture or in vivo administration to sample analysis and data interpretation.

References

- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]

- 3. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]

- 5. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methylenetetrahydrofolate (MTHFR), the One-Carbon Cycle, and Cardiovascular Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Association of Polymorphisms in Genes Involved in One-Carbon Metabolism with MTHFR Methylation Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 18. benchchem.com [benchchem.com]

5-(Methyl-d3)tetrahydrofolic Acid: A Technical Guide for Metabolic Tracing Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methyl-d3)tetrahydrofolic acid (d3-5-MTHF) is a stable isotope-labeled form of 5-methyltetrahydrofolic acid, the primary circulating form of folate in the body. Its use as a tracer in metabolic studies provides a powerful tool to investigate the intricate network of one-carbon metabolism. By tracing the fate of the deuterated methyl group, researchers can elucidate the flux through key pathways such as the methionine cycle, nucleotide synthesis, and methylation reactions. This technical guide provides an in-depth overview of the application of d3-5-MTHF in metabolic research, compiling essential data, experimental protocols, and visualizations to aid in the design and execution of tracer studies.

One-carbon metabolism is a critical network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for cellular methylation processes.[1][2] Folates, in the form of tetrahydrofolate (THF) derivatives, are the primary carriers of these one-carbon units.[2] 5-Methyltetrahydrofolic acid (5-MTHF) plays a central role in this network by donating its methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.[3][4] This process is vital for maintaining the methionine cycle and the supply of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA and histone methylation.[4]

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound and related compounds in metabolic studies. This data is essential for designing experiments and interpreting results from tracer studies.

| Parameter | Value | Reference |

| Linear Range of Detection for 5-MTHF (LC-MS/MS) | ||

| Lower Limit | 1.2 x 10⁻¹¹ mol/L | [5] |

| Upper Limit | 3.2 x 10⁻⁷ mol/L | [5] |

| Intra-assay Coefficient of Variation for 5-MTHF | < 8.6% | [5] |

| Inter-assay Coefficient of Variation for 5-MTHF | < 9.0% | [5] |

| Linear Range of Detection for Folic Acid (LC-MS/MS) | ||

| Lower Limit | 5 x 10⁻¹⁰ mol/L | [5] |

| Upper Limit | 4.5 x 10⁻⁸ mol/L | [5] |

| Intra-assay Coefficient of Variation for Folic Acid | < 7.5% | [5] |

| Inter-assay Coefficient of Variation for Folic Acid | < 6.5% | [5] |

Table 1: Analytical Performance for Folate Quantification. This table details the typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 5-methyltetrahydrofolic acid and folic acid in biological samples.

| Analyte | MRM Transition (m/z) | Collision Energy (eV) | Reference |

| Folic Acid | 442.2 → 295.2 | 22 | [3] |

| 5-Methyltetrahydrofolic Acid | 460.2 → 313.3 | 20 | [3] |

| Internal Standard (IS) | 242.1 → 206.1 | 20 | [3] |

| [¹³C₅]-5-CH₃-H₄folate | 465.2 → 318.2 | - |

Table 2: Mass Spectrometry Parameters for Folate Analysis. This table provides examples of multiple reaction monitoring (MRM) transitions and collision energies used for the detection of folates and their isotopologues by tandem mass spectrometry.

Experimental Protocols

Protocol 1: General Metabolite Extraction from Adherent Cancer Cells for Folate Analysis

This protocol outlines a standard procedure for extracting metabolites, including folates, from adherent cancer cells in culture for subsequent analysis by LC-MS/MS.

Materials:

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Liquid nitrogen

-

Ice-cold 80% methanol (B129727)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of reaching >13,000 rpm at 4°C

Procedure:

-

Cell Culture: Grow adherent cancer cells to the desired confluency in a 6 cm dish or T25 flask.

-

Washing: Remove the culture medium and quickly wash the cells twice with 5 mL of pre-warmed PBS to remove any residual medium.

-

Metabolism Quenching: Immediately after removing the final PBS wash, add approximately 10 mL of liquid nitrogen to cover the cell monolayer. This step rapidly arrests metabolic activity.

-

Metabolite Extraction:

-

Allow the liquid nitrogen to evaporate completely.

-

Immediately add 1 mL of ice-cold 80% methanol to the dish.

-

Place the dish on ice.

-

-

Cell Lysis and Collection:

-

Using a cell scraper, scrape the cells into the methanol solution.

-

Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

-

-

Protein Precipitation:

-

Vortex the tube for 30 seconds.

-

Centrifuge at >13,000 rpm for 30 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

-

Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.

Protocol 2: Sample Preparation for Folate Analysis in Plasma

This protocol describes a method for the extraction of folates from plasma samples for quantification by LC-MS/MS.[3]

Materials:

-

Plasma sample

-

Methanol solution containing 10 mg/mL 2-mercaptoethanol (B42355) and 0.025% (v/v) ammonium (B1175870) hydroxide (B78521)

-

Internal standard solution (e.g., [¹³C₅]-5-methyltetrahydrofolic acid)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Internal Standard Spiking: To a 500 µL aliquot of plasma, add a known amount of the internal standard solution.

-

Protein Precipitation and Extraction:

-

Add the methanol solution containing 2-mercaptoethanol and ammonium hydroxide to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the folates.

-

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and ammonium acetate (B1210297) buffer).[3]

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 3: Synthesis of 5-Methyltetrahydrofolic Acid

Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid (THF)

-

Dissolve folic acid in an aqueous alkaline solution.

-

Under an inert gas atmosphere (e.g., nitrogen or argon), add a reducing agent such as sodium borohydride.

-

Heat the reaction mixture to facilitate the reduction.

-

The resulting THF solution is used directly in the next step without isolation.[8]

Step 2: Methylation of Tetrahydrofolic Acid

-

To the THF solution from Step 1, add a deuterated methyl source, such as an aqueous solution of deuterated formaldehyde (B43269) (CD₂O).

-

Follow this with the addition of a reducing agent, again typically sodium borohydride, to reduce the intermediate to d3-5-MTHF.[6]

-

The reaction is performed under an inert atmosphere to prevent oxidation of the labile folate species.

-

The final product can be purified using chromatographic techniques.

Mandatory Visualization

Figure 1: Tracing the d3-methyl group through one-carbon metabolism.

Figure 2: General experimental workflow for a d3-5-MTHF tracer study.

Conclusion

This compound is an invaluable tool for dissecting the complexities of one-carbon metabolism. By enabling the direct tracing of the methyl group from the primary circulating folate, researchers can gain quantitative insights into the dynamic regulation of metabolic pathways critical for cell proliferation, maintenance, and epigenetic control. The protocols and data presented in this guide provide a foundation for the application of this powerful tracer in diverse areas of biological and biomedical research, from fundamental studies of cellular metabolism to the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer. The continued development of analytical techniques and computational models will further enhance the utility of d3-5-MTHF in advancing our understanding of metabolic networks in health and disease.

References

- 1. Intracellular metabolism of 5-methyltetrahydrofolate and 5-formyltetrahydrofolate in a human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyl Group Metabolism in Differentiation, Aging, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracing for Folate-mediated One-Carbon Trafficking in Colon Cancer Cells and a 3-D Cell Model of embryogenesis [norecopa.no]

- 5. An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate [pubmed.ncbi.nlm.nih.gov]

- 6. US5124452A - Process for producing d,1-5-methyltetrahydrofolic acid and its salts - Google Patents [patents.google.com]

- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Nexus of Deuterated 5-Methyltetrahydrofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of 5-methyltetrahydrofolic acid (5-MTHF), with a specific focus on the implications of deuterium (B1214612) substitution on its methyl group. 5-MTHF is the most biologically active form of folate, playing a pivotal role in one-carbon metabolism, most notably as the primary methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. The introduction of a deuterated methyl group (CD3) in 5-(Methyl-d3)tetrahydrofolic acid offers a powerful tool for metabolic studies and holds the potential to modulate its pharmacokinetic and pharmacodynamic properties through the kinetic isotope effect (KIE). This document details the metabolic pathways involving 5-MTHF, explores the theoretical impact of deuteration on its enzymatic interactions, provides relevant experimental protocols, and presents quantitative data in structured formats to facilitate research and development in this area.

Introduction: The Central Role of 5-Methyltetrahydrofolic Acid

5-Methyltetrahydrofolic acid (5-MTHF) is the predominant and most biologically active form of folate in the human body. It functions as a critical coenzyme in a variety of metabolic reactions, collectively known as one-carbon metabolism. The most crucial of these is the transfer of its methyl group to homocysteine to synthesize methionine.[1] This reaction is essential for the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.

Deuterated 5-MTHF, specifically this compound, is a stable isotope-labeled analog of 5-MTHF. It is primarily utilized as an internal standard and tracer in metabolic research to accurately quantify endogenous 5-MTHF levels and track its metabolic fate.[2] Beyond its use as a research tool, the substitution of protium (B1232500) with deuterium in the methyl group has the potential to alter the molecule's biological activity due to the kinetic isotope effect (KIE), which may influence its therapeutic applications.

Metabolic Pathways and Enzymatic Interactions

The primary biological function of 5-MTHF is intrinsically linked to the folate and methionine cycles.

The Folate Cycle and 5-MTHF Synthesis

Dietary folates and folic acid are converted through a series of enzymatic steps to tetrahydrofolate (THF). THF is then converted to 5,10-methylenetetrahydrofolate, which is subsequently reduced by the enzyme methylenetetrahydrofolate reductase (MTHFR) to form 5-MTHF. This irreversible reaction commits the one-carbon unit to the methionine synthesis pathway.

Figure 1: Simplified diagram of the folate cycle leading to the synthesis of 5-MTHF.

The Methionine Cycle and Methyl Group Transfer

5-MTHF serves as the methyl donor for the vitamin B12-dependent enzyme methionine synthase (MS), which catalyzes the conversion of homocysteine to methionine.[1] Methionine is then adenylated to form S-adenosylmethionine (SAM), the primary methyl donor for most cellular methylation reactions.

Figure 2: The methionine cycle, highlighting the role of 5-MTHF.

The Impact of Deuteration: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium in the methyl group of 5-MTHF can influence the rate of its transfer by methionine synthase due to the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, which can lead to a different activation energy for bond cleavage.

Quantitative Data

The following tables summarize available pharmacokinetic data for non-deuterated 5-MTHF, which serves as a baseline for understanding the potential effects of deuteration. Direct comparative pharmacokinetic data for deuterated 5-MTHF is not available in the public domain.

Table 1: Pharmacokinetic Parameters of (6S)-5-Methyltetrahydrofolate and Folic Acid

| Parameter | (6S)-5-Methyltetrahydrofolate-2Chol | Folic Acid | Fold Difference | Reference |

| iAUC0-8h (Total Folate) | Higher | Lower | 1.64 | [3] |

| iAUC0-8h ((6S)-5-MTHF) | Higher | Lower | 2.56 | [3] |

| Tmax ((6S)-5-MTHF) | 0.8 h | 2.8 h | - | [3] |

iAUC: incremental Area Under the Curve

Table 2: Bioavailability of Various Monoglutamyl Folates Relative to Intravenous Folic Acid

| Folate Form | Isotope Excretion Ratio (Bioavailability) | Reference |

| Folic Acid (PteGlu) | 1.53 | [4] |

| 10-formyl-H4folate | 1.02 | [4] |

| 5-methyl-H4folate | 0.99 | [4] |

| 5-formyl-H4folate | 1.13 | [4] |

| Tetrahydrofolate (H4folate) | 0.71 | [4] |

Experimental Protocols

Synthesis of 5-Methyltetrahydrofolic Acid (General, Non-Deuterated)

General Workflow for 5-MTHF Synthesis:

Figure 3: A generalized workflow for the synthesis of 5-MTHF from folic acid.

For the synthesis of this compound, a deuterated source of the methyl group, such as deuterated formaldehyde (CD2O) or another suitable deuterated one-carbon donor, would be introduced during the methylenation or a subsequent methylation step.

Methionine Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from established methods for measuring methionine synthase activity by monitoring the formation of its product, tetrahydrofolate (THF).[5]

Principle: Methionine synthase catalyzes the transfer of a methyl group from 5-MTHF to homocysteine, producing methionine and THF. The THF product is then converted to 5,10-methenyltetrahydrofolate by heating in an acidic formate (B1220265) solution. 5,10-methenyltetrahydrofolate has a strong absorbance at 350 nm, which can be measured spectrophotometrically.

Reagents:

-

Potassium phosphate (B84403) buffer (1 M, pH 7.2)

-

Dithiothreitol (DTT) (500 mM)

-

S-adenosylmethionine (AdoMet) (3.8 mM)

-

L-homocysteine (100 mM)

-

Hydroxocobalamin (Vitamin B12) (500 µM)

-

5-Methyltetrahydrofolate (e.g., 4.2 mM)

-

Enzyme preparation (e.g., cell lysate or purified enzyme)

-

Quenching solution (5 N HCl in 60% formic acid)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, DTT, AdoMet, L-homocysteine, and the enzyme sample in a glass tube.

-

Add hydroxocobalamin, mix well, and pre-incubate at 37°C for 5 minutes to activate the enzyme.

-

Initiate the reaction by adding 5-MTHF, mix, and incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding the quenching solution.

-

Heat the mixture at 80°C for 10 minutes to convert THF to 5,10-methenyltetrahydrofolate.

-

Cool the samples to room temperature.

-

Centrifuge to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm.

-

Calculate enzyme activity based on the extinction coefficient of 5,10-methenyltetrahydrofolate (26,500 M⁻¹cm⁻¹).

Controls:

-

A "no enzyme" blank to control for non-enzymatic reactions.

-

A "minus homocysteine" blank to account for any background absorbance from the enzyme preparation.

To compare the activity of deuterated versus non-deuterated 5-MTHF, parallel assays would be run using equimolar concentrations of this compound and 5-methyltetrahydrofolic acid.

LC-MS/MS Method for Simultaneous Quantification of Deuterated and Non-Deuterated 5-MTHF

This protocol outlines a general approach for the simultaneous quantification of this compound (d3-5-MTHF) and endogenous 5-MTHF in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Principle: The two isotopic forms of 5-MTHF are chemically identical and will co-elute during chromatographic separation. However, they can be distinguished by their different molecular weights using a mass spectrometer.

Workflow:

Figure 4: General workflow for the quantification of 5-MTHF and its deuterated analog by LC-MS/MS.

Key Steps:

-

Sample Preparation: Extract 5-MTHF from the biological matrix, typically by protein precipitation with methanol, often in the presence of an antioxidant like ascorbic acid or 2-mercaptoethanol (B42355) to prevent folate degradation.[6]

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of an acidic mobile phase (e.g., formic acid or acetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both d3-5-MTHF and endogenous 5-MTHF would be monitored.

-

For 5-MTHF: A representative transition might be m/z 460 -> m/z 313.

-

For d3-5-MTHF: The precursor ion would be shifted by +3 Da, so a potential transition would be m/z 463 -> m/z 313 (assuming the fragmentation does not involve the methyl group).

-

-

Quantification: Generate standard curves for both analytes using known concentrations and an appropriate internal standard (e.g., ¹³C-labeled 5-MTHF).

Conclusion and Future Directions

Deuterated 5-methyltetrahydrofolic acid is an invaluable tool for researchers studying folate metabolism, enabling precise quantification and metabolic tracing. The potential for deuteration to modulate the biological activity of 5-MTHF through the kinetic isotope effect presents an exciting avenue for drug development. While direct evidence of altered enzymatic activity with methionine synthase is currently lacking, the theoretical basis and findings from other methyltransferase systems suggest that this is a promising area for future investigation.

Further research should focus on:

-

Directly comparing the kinetic parameters of deuterated and non-deuterated 5-MTHF with purified methionine synthase.

-

Conducting in vivo pharmacokinetic and pharmacodynamic studies to compare the absorption, distribution, metabolism, and excretion of deuterated and non-deuterated 5-MTHF.

-

Investigating the potential therapeutic benefits of deuterated 5-MTHF in conditions associated with impaired folate metabolism or MTHFR polymorphisms.

The insights gained from such studies will be crucial for fully understanding the biological function of deuterated 5-methyltetrahydrofolic acid and harnessing its potential for the advancement of human health.

References

- 1. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

The Advent and Application of 5-(Methyl-d3)tetrahydrofolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methyl-d3)tetrahydrofolic acid (d3-5-MTHF) is the deuterated analogue of 5-methyltetrahydrofolic acid (5-MTHF), the primary biologically active form of folate (Vitamin B9) in the human body. The strategic replacement of three hydrogen atoms with deuterium (B1214612) on the methyl group provides a stable, heavier isotope without significantly altering the molecule's chemical properties. This key modification has established d3-5-MTHF as an indispensable tool in metabolic research and clinical diagnostics, primarily serving as an internal standard for the highly sensitive and specific quantification of endogenous 5-MTHF using mass spectrometry. This guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on its role in advancing our understanding of folate metabolism.

Discovery and Historical Context

The journey to the use of this compound is intertwined with the broader history of deuterated drugs and the study of folate metabolism. The concept of using deuterium, a stable isotope of hydrogen discovered by Harold Urey in 1931, to alter the metabolic properties of molecules emerged from the study of the kinetic isotope effect.[1] This effect describes how the difference in mass between hydrogen and deuterium can lead to slower rates of chemical reactions involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds.[1]

While the application of deuterium in drug development to intentionally slow metabolism and improve pharmacokinetic profiles gained traction in the latter half of the 20th century, the initial and still most widespread use of deuterated compounds is as internal standards in analytical chemistry.[1][2] For a compound like 5-MTHF, which exists in low concentrations in biological matrices and is prone to degradation, accurate quantification is challenging. The development of stable isotope dilution analysis using mass spectrometry revolutionized the field. By "spiking" a sample with a known amount of a deuterated analogue like d3-5-MTHF, which is chemically identical to the analyte but has a different mass, researchers can correct for sample loss during preparation and for variations in instrument response, leading to highly accurate measurements.

The specific synthesis and use of this compound as an internal standard became more prevalent with the rise of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for folate analysis in clinical and research settings.[3][4]

Synthesis of this compound

The synthesis of this compound is not a direct process but rather a multi-step chemical conversion starting from folic acid. The key step is the introduction of the deuterated methyl group. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a composite based on established methods for the synthesis of 5-methyltetrahydrofolate, adapted for the introduction of a deuterated methyl group.

Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid (THF)

-

Materials: Folic acid, Sodium borohydride (B1222165) (NaBH4), inert gas (Argon or Nitrogen), appropriate buffer solution (e.g., phosphate (B84403) buffer).

-

Procedure:

-

Folic acid is dissolved in a suitable aqueous alkaline solution under an inert atmosphere to prevent oxidation.

-

Sodium borohydride is slowly added to the solution while maintaining the inert atmosphere and controlling the temperature.

-

The reaction mixture is stirred until the reduction to tetrahydrofolic acid is complete, which can be monitored by UV-Vis spectrophotometry.

-

The resulting THF is highly unstable and is typically used immediately in the next step without isolation.[5]

-

Step 2: Methylation of Tetrahydrofolic Acid with a Deuterated Methyl Source

-

Materials: Tetrahydrofolic acid solution from Step 1, Deuterated formaldehyde (B43269) (CD2O) or deuterated methyl iodide (CD3I), Sodium borohydride (NaBH4), inert gas.

-

Procedure:

-

To the freshly prepared THF solution, deuterated formaldehyde is added, followed by another portion of sodium borohydride. This reductive methylation introduces the deuterated methyl group.[6]

-

Alternatively, a direct methylation can be achieved using deuterated methyl iodide, though this method may be less common for this specific application.

-

The reaction is carried out under an inert atmosphere and protected from light to minimize degradation.

-

The progress of the methylation can be monitored by HPLC.

-

Step 3: Purification and Isolation

-

Materials: Reaction mixture from Step 2, appropriate chromatography media (e.g., anion-exchange resin), elution buffers.

-

Procedure:

-

The final reaction mixture is purified using column chromatography, typically on an anion-exchange resin, to separate the this compound from unreacted starting materials and byproducts.[6]

-

The fractions containing the desired product are collected, and the solvent is removed under reduced pressure.

-

The final product is typically stored as a salt (e.g., calcium or sodium salt) at low temperatures (-20°C or below) and protected from light and moisture to ensure stability.[7]

-

Physicochemical and Analytical Data

This compound is primarily characterized by its mass difference compared to the endogenous compound. This mass shift is the basis for its use in stable isotope dilution analysis.

| Property | Value | Reference |

| Chemical Formula | C20H22D3N7O6 | - |

| Molecular Weight | Approximately 462.5 g/mol | [7] |

| Isotopic Purity | Typically >98% | Commercial Supplier Data |

| Appearance | Off-white to yellowish solid | Commercial Supplier Data |

| Storage Conditions | -20°C, protect from light and moisture | [7] |

Mass Spectrometry Data

In mass spectrometry, this compound and its non-deuterated counterpart will have different mass-to-charge ratios (m/z) for the parent ion and key fragment ions. This allows for their simultaneous detection and quantification.

| Analyte | Parent Ion (m/z) | Fragment Ion (m/z) |

| 5-Methyltetrahydrofolic Acid | 460.2 | 313.1 |

| This compound | 463.2 | 316.1 |

Note: The exact m/z values may vary slightly depending on the ionization source and instrument calibration.

Role in One-Carbon Metabolism

5-MTHF is a central player in one-carbon metabolism, a network of interconnected biochemical pathways that are essential for the synthesis of nucleotides (the building blocks of DNA and RNA), the methylation of DNA, proteins, and lipids, and the regulation of homocysteine levels. The primary role of 5-MTHF is to donate its methyl group to homocysteine to regenerate the essential amino acid methionine. This reaction is catalyzed by the enzyme methionine synthase and requires Vitamin B12 as a cofactor.

Analytical Applications and Experimental Protocols